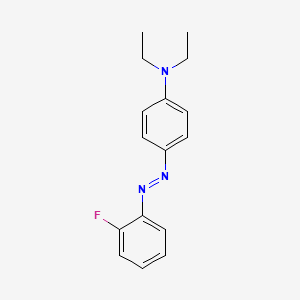
N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This particular compound is known for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in laboratories.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-fluoroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to produce the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Corresponding amines (e.g., N,N-diethyl-4-aminophenyl and 2-fluoroaniline).
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline has several scientific research applications:
Chemistry: Used as a dye in various chemical reactions to monitor pH changes and reaction progress.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline primarily involves its ability to absorb light and produce color. The azo group (N=N) is responsible for the compound’s chromophoric properties. When exposed to light, the electrons in the azo group are excited to higher energy levels, resulting in the absorption of specific wavelengths of light and the appearance of color. Additionally, the compound can interact with various molecular targets through hydrogen bonding and van der Waals forces, making it useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-4-(phenyldiazenyl)aniline
- N,N-Diethyl-4-(2,4-difluorophenyldiazenyl)aniline
- N,N-Diethyl-4-(4-bromophenyldiazenyl)aniline
Uniqueness
N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. Additionally, the fluorine atom can enhance the compound’s stability and resistance to degradation, making it more suitable for long-term applications in various industries.
Eigenschaften
CAS-Nummer |
107880-08-0 |
|---|---|
Molekularformel |
C16H18FN3 |
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
N,N-diethyl-4-[(2-fluorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18FN3/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
ORUORNFJXYJORW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



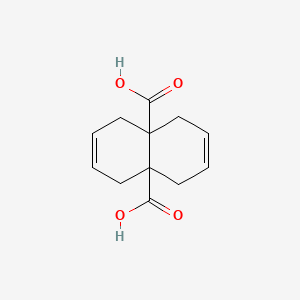
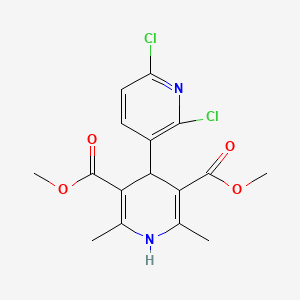
![2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)






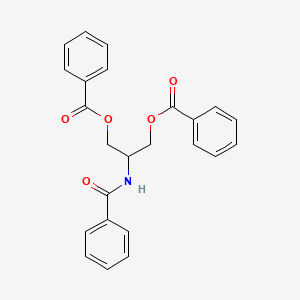
![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)
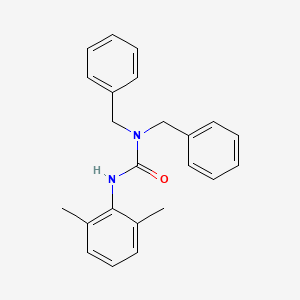
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)
